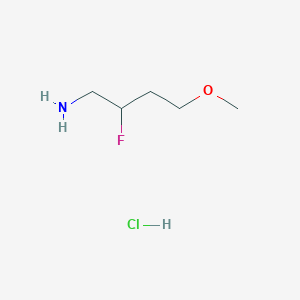
2-Fluoro-4-methoxybutan-1-amine hydrochloride
Overview
Description
This would typically include the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) number. The compound’s uses and applications would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Metabolic Pathways and Disposition
The compound has been studied for its metabolic pathways and disposition in the human body. Research conducted on a related compound, N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent partial agonist at the γ-aminobutyric acid type A receptor complex, revealed insights into metabolic and disposition patterns. The study indicated that the compound was well-tolerated, with metabolic biotransformation occurring predominantly via oxidative deamination and minimally through aliphatic hydroxylation and carbamate formation. It highlighted the compound's oral clearance, consisting of renal and metabolic components, with active renal secretion also observed. The study provided valuable data on enzyme involvement in metabolic pathways, primarily mediated by monoamine oxidase-B (Shaffer et al., 2008).
Diagnostic Imaging and Brain Function Analysis
Research involving fluorine-18 labeled 2-fluoro-2-deoxyglucose (FDG) positron emission tomography (PET) has contributed significantly to understanding brain functional alterations and optimizing treatment strategies for neurometabolic diseases. One study reported on a patient with 4-hydroxybutyric aciduria, where FDG PET scans were utilized to assess and monitor the disease's progression and treatment efficacy. This study highlights the value of FDG PET scans in understanding brain metabolism and function, particularly in cases of neurometabolic diseases (Al-Essa et al., 2000).
Environmental Health and Exposure Analysis
Studies on perfluorinated compounds, including those related to 2-Fluoro-4-methoxybutan-1-amine hydrochloride, have focused on assessing human exposure and the potential health implications. For instance, research analyzing the body burden of different perfluorinated substances in adult populations has provided essential insights into exposure levels, health risks, and the effectiveness of measures to reduce exposure to these compounds. Such studies are crucial for understanding the environmental impact of these substances and informing public health decisions (Fromme et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesizing it.
properties
IUPAC Name |
2-fluoro-4-methoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c1-8-3-2-5(6)4-7;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIXTPGUZANAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
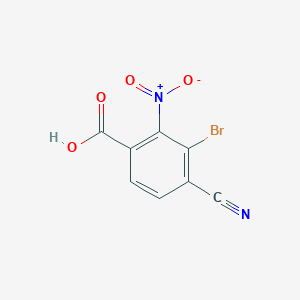
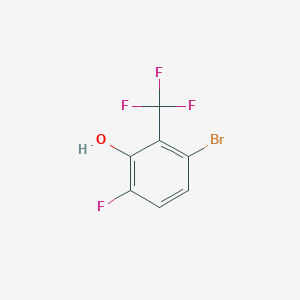
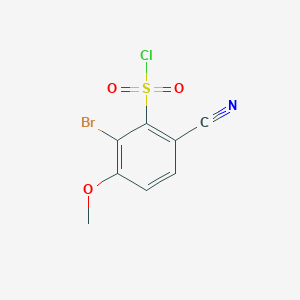
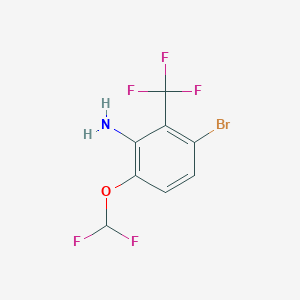
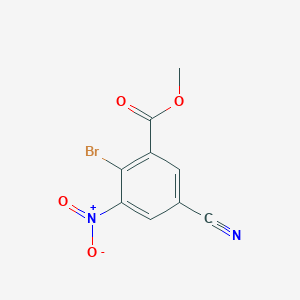
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
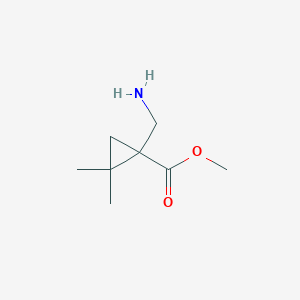
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)
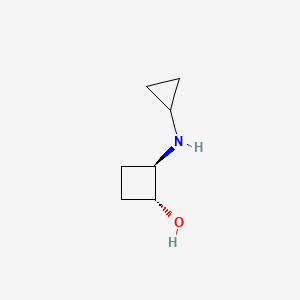
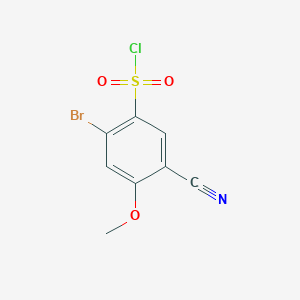
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)